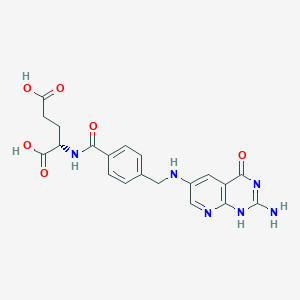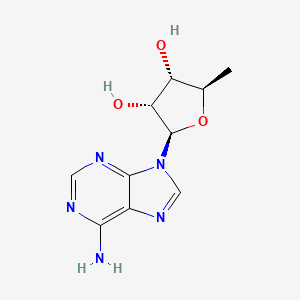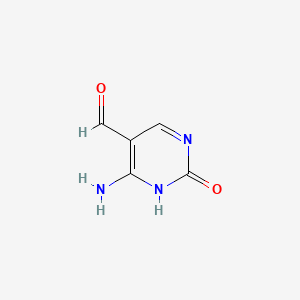![molecular formula C30H26F2N2O3 B1664714 N-[(2,4-difluorophenyl)methyl]-2-(2-{[2-(4-methoxyphenyl)acetamido]methyl}phenyl)benzamide CAS No. 498577-46-1](/img/structure/B1664714.png)
N-[(2,4-difluorophenyl)methyl]-2-(2-{[2-(4-methoxyphenyl)acetamido]methyl}phenyl)benzamide
Overview
Description
A1899 is a potent and selective TASK-1 and TASK-3 antagonist.
Scientific Research Applications
Potassium Channel Inhibition
A1899 is known to be a potent and selective inhibitor of the two-pore domain potassium (K2P) channel TASK-1. It acts as an open-channel blocker and binds to specific regions of the channel, affecting its function .
Pharmacological Research
As a blocker of TASK-1 and TASK-3 channels, A1899 has potential applications in pharmacological research, particularly in studying these channels’ roles in various physiological processes .
Respiratory System Research
A1899 has been shown to induce lasting respiratory alkalosis and stimulate breathing in anesthetized rats, suggesting its use in respiratory system research .
Mechanism of Action
Target of Action
A1899, also known as KUC110162N, is a potent and selective inhibitor of the two-pore domain potassium (K2P) channels . The primary targets of A1899 are the K2P 3.1 (TASK-1) and K2P 9.1 (TASK-3) channels . These channels are widely expressed in the central nervous system and the cardiovascular, genitourinary, and gastrointestinal systems . They play a crucial role in setting the resting membrane potential, regulation of excitability, ion transport, sensory transduction, metabolic regulation, and neuroprotection .
Mode of Action
A1899 acts as an open-channel blocker and binds to residues of the P1 and P2 regions, the M2 and M4 segments, and the halothane response element . It requires binding to residues located in the side fenestrations . Instead, binding of A1899 to residues of the side fenestrations might provide a physical “anchor”, reflecting an energetically favorable binding mode that after pore occlusion stabilizes the closed state of the channels .
Biochemical Pathways
The biochemical pathways affected by A1899 are primarily related to the regulation of potassium ion transport. By blocking the TASK-1 and TASK-3 channels, A1899 disrupts the normal flow of potassium ions, which can have downstream effects on various physiological processes, including resting membrane potential and cellular excitability .
Result of Action
The molecular and cellular effects of A1899’s action primarily involve the inhibition of potassium ion transport through the TASK-1 and TASK-3 channels . This can lead to changes in the resting membrane potential and cellular excitability, potentially impacting a wide range of physiological processes .
Action Environment
The action, efficacy, and stability of A1899 can be influenced by various environmental factors. For instance, the presence of other molecules that bind to the same or nearby sites on the TASK-1 and TASK-3 channels could potentially affect the ability of A1899 to interact with its targets. Additionally, changes in the lipid bilayer environment could potentially influence the binding and action of A1899 .
properties
IUPAC Name |
N-[(2,4-difluorophenyl)methyl]-2-[2-[[[2-(4-methoxyphenyl)acetyl]amino]methyl]phenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26F2N2O3/c1-37-24-14-10-20(11-15-24)16-29(35)33-18-21-6-2-3-7-25(21)26-8-4-5-9-27(26)30(36)34-19-22-12-13-23(31)17-28(22)32/h2-15,17H,16,18-19H2,1H3,(H,33,35)(H,34,36) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXKPEYHRIVQTCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NCC2=CC=CC=C2C3=CC=CC=C3C(=O)NCC4=C(C=C(C=C4)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26F2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2,4-difluorophenyl)methyl]-2-(2-{[2-(4-methoxyphenyl)acetamido]methyl}phenyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



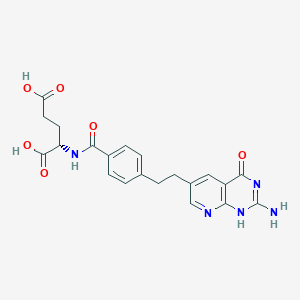
![(2S)-2-[[4-[3-(2,6-diamino-4-oxo-1H-pyrimidin-5-yl)propylamino]benzoyl]amino]pentanedioic acid](/img/structure/B1664632.png)
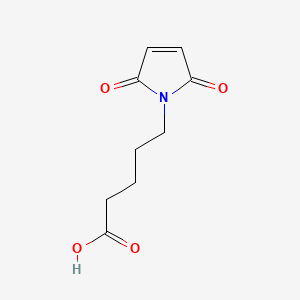
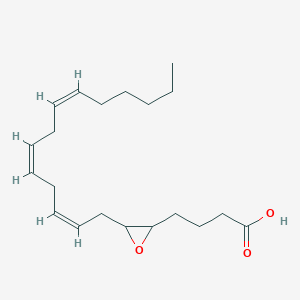
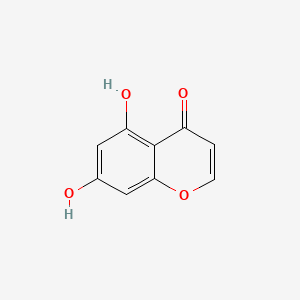
![Methyl 3-(2,6-dichlorophenyl)-5-({2-[(methylamino)carbonyl]hydrazino}carbonyl)isoxazole-4-carboxylate](/img/structure/B1664639.png)


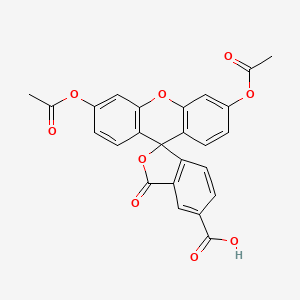

![[5-(7,8-Dimethyl-2,4-dioxopyrimido[4,5-b]quinolin-10-yl)-2,3,4-trihydroxypentyl] dihydrogen phosphate](/img/structure/B1664648.png)
